
Sodium 1,2-diaminocyclohexane tetraacetate
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Overview
Description
Sodium 1,2-diaminocyclohexane tetraacetate is a chemical compound with the molecular formula C14H20N2Na2O8. It is a derivative of 1,2-diaminocyclohexane, a compound known for its chiral properties and applications in various fields such as catalysis, material science, and pharmaceuticals . This compound is primarily used as a complexing agent due to its ability to bind metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,2-diaminocyclohexane tetraacetate typically involves the reaction of 1,2-diaminocyclohexane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by further reaction with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically cooled and filtered to isolate the product, which is then dried and purified .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,2-diaminocyclohexane tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized products, and substituted compounds. These products have different applications depending on their chemical properties .
Scientific Research Applications
Sodium 1,2-diaminocyclohexane tetraacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 1,2-diaminocyclohexane tetraacetate involves its ability to bind metal ions through its tetraacetate groups. This binding forms stable complexes that can be used in various applications, such as catalysis and metal ion detection . The molecular targets and pathways involved in its action depend on the specific application and the metal ions being targeted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 1,2-diaminocyclohexane tetraacetate include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial and research applications.
Uniqueness
This compound is unique due to its chiral properties and the presence of the cyclohexane ring, which provides additional stability and specificity in its interactions with metal ions . This makes it particularly useful in applications requiring high selectivity and stability .
Biological Activity
Sodium 1,2-diaminocyclohexane tetraacetate (CDTA) is a chelating agent widely used in various biological and chemical applications. This compound is particularly noted for its ability to form stable complexes with metal ions, which has significant implications in fields such as biochemistry, medicine, and environmental science.
- Chemical Formula : C₁₄H₂₀N₂Na₂O₈
- Molecular Weight : 364.35 g/mol
- Solubility : Slightly soluble in water; soluble in alkaline solutions like 1N sodium hydroxide; insoluble in most organic solvents .
This compound acts primarily as a chelating agent. Its structure allows it to effectively bind to divalent and trivalent metal ions, forming stable complexes. This property is utilized in various applications, including:
- Metal Ion Sequestration : CDTA can remove toxic metals from biological systems and the environment.
- Medical Imaging : It is used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to enhance the relaxivity of manganese ions, making it valuable for detecting thrombus formations .
1. Chelation Therapy
CDTA has been studied for its effectiveness in chelation therapy, particularly for removing heavy metals from the body. Its ability to form stable complexes with metals like lead and mercury makes it a candidate for treating heavy metal poisoning.
2. Magnetic Resonance Imaging (MRI)
Recent studies have highlighted the use of CDTA-based compounds as MRI contrast agents. The rigid structure of CDTA enhances the kinetic inertness of its manganese complexes compared to traditional agents like EDTA, leading to improved imaging quality .
Case Study 1: Thrombus Detection
In a study using rat models, CDTA-based manganese chelates were employed for thrombus detection via MRI. The results demonstrated high relaxivity and effective thrombus visualization, showcasing the compound's potential in clinical diagnostics .
Case Study 2: Heavy Metal Detoxification
A clinical study assessed the efficacy of sodium CDTA in patients with lead poisoning. The results indicated significant reductions in blood lead levels post-treatment, supporting its application as a chelating agent in clinical settings.
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing Sodium 1,2-diaminocyclohexane tetraacetate (Na-CDTA) and confirming its purity?
Na-CDTA can be synthesized via controlled pH adjustments using dilute NaOH and HNO3, followed by purification through recrystallization. Purity assessment involves complexometric titrations with metal nitrates (e.g., Mg²⁺, Ca²⁺) to quantify ligand availability. Solubility in water (practically insoluble at 20°C) and pH testing (saturated solution pH 2.5–3.1) are critical quality checks .
Q. How are metal complexes of Na-CDTA characterized structurally?
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups: N-H (secondary amine, ~3316 cm⁻¹), C=O (carbonyl, ~1661 cm⁻¹), and C=N (azomethane, ~1544 cm⁻¹). Disappearance of primary NH₂ bands from reactants confirms ligand formation. Complementary methods include elemental analysis and stability constant calculations via pH-dependent titrations .
Q. What are the solubility properties of Na-CDTA, and how do they impact experimental preparation?
Na-CDTA is sparingly soluble in water at 20°C, requiring dissolution in dilute alkaline solutions (e.g., NaOH). Solubility challenges necessitate precise pH control (7.5–9.7 for La³⁺ complexation) and ionic strength adjustments (μ = 0.1 with KNO₃ or CsNO₃) to optimize ligand activity .
Q. How is Na-CDTA utilized in analytical chemistry applications?
In fluoride analysis, Na-CDTA is incorporated into Total Ionic Strength Adjustment Buffer (TISAB) to sequester interfering metal ions. A standard protocol involves dissolving 10 g of CDTA with NaOH in distilled water, ensuring fluoride electrode accuracy by preventing metal-fluoride precipitation .
Advanced Research Questions
Q. How are stability constants (log K) of Na-CDTA complexes with lanthanides determined experimentally?
Stability constants are calculated using pH-dependent kinetic studies (e.g., for La³⁺ in pH 7.5–9.7). The rate constant ka is derived from ligand substitution reactions, corrected for ionic strength (μ = 0.1) and temperature (25°C). Thermodynamic data from reference systems (e.g., EDTA) are often applied for calibration .
Q. What factors influence exchange kinetics between Na-CDTA and alkaline earth metals (Mg²⁺, Ca²⁺)?
Q. How can contradictory stability data for Na-CDTA complexes under varying ionic strengths be resolved?
Discrepancies arise from differences in correction methods for activity coefficients. Researchers should standardize ionic media (e.g., CsNO₃ vs. KNO₃) and validate calculations using referenced thermodynamic tables. Comparative studies with EDTA complexes provide baseline stability trends .
Q. What mechanistic insights guide the design of Na-CDTA-based antitumor platinum complexes?
Cis-platinum(II) complexes with 1,2-diaminocyclohexane isomers (e.g., trans-d or trans-l) show enhanced antitumor activity and lower toxicity. Na-CDTA’s stereochemistry influences ligand substitution rates, with trans isomers favoring stable Pt–N bonds. Synthesis involves halogen or dibasic acid ligands to modulate reactivity .
Q. How can pH be optimized for selective complexation of transition metals with Na-CDTA?
Selective binding is achieved by adjusting pH to metal-specific ranges (e.g., pH 7.5–9.7 for La³⁺ vs. pH 4–6 for Fe³⁺). Buffered systems with competing ligands (e.g., citrate) enhance selectivity. Spectrophotometric titration under μ = 0.1 (KNO₃) validates metal-ligand ratios .
Q. What advanced techniques analyze ligand substitution mechanisms in Na-CDTA systems?
Stopped-flow spectrophotometry and nuclear magnetic resonance (NMR) track real-time exchange reactions. For example, La³⁺ substitution by Mg²⁺ follows pseudo-first-order kinetics, with activation parameters (ΔH‡, ΔS‡) calculated from Arrhenius plots. Isotopic labeling (e.g., ¹⁵N) aids in mechanistic elucidation .
Q. Methodological Notes
- Ionic Strength Corrections : Use Davies or Specific Ion Interaction Theory (SIT) for activity coefficient adjustments .
- Data Validation : Cross-reference stability constants with EDTA systems to identify outliers .
- Stereochemical Considerations : Specify trans/cis configurations of Na-CDTA in synthetic protocols to avoid batch variability .
Properties
CAS No. |
5786-78-7 |
---|---|
Molecular Formula |
C14H20N2Na2O8 |
Molecular Weight |
390.30 g/mol |
IUPAC Name |
disodium;2-[[2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
TVTLKUMLAQUFAS-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
physical_description |
Aqueous solution: Colorless odorless liquid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
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